molecular formula C13H18FNO2 B2939633 Tert-butyl 3-amino-3-(2-fluorophenyl)propanoate CAS No. 2248352-15-8

Tert-butyl 3-amino-3-(2-fluorophenyl)propanoate

Cat. No. B2939633
CAS RN: 2248352-15-8
M. Wt: 239.29
InChI Key: PGCKHBIQGXTCMY-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(2-fluorophenyl)propanoate, also known as Boc-3-amino-3-(2-fluorophenyl)propanoic acid, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Tert-butyl 3-amino-3-(2-fluorophenyl)propanoate3-(2-fluorophenyl)propanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, it has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and cancer.

Mechanism of Action

The mechanism of action of Tert-butyl 3-amino-3-(2-fluorophenyl)propanoate3-(2-fluorophenyl)propanoic acid is not fully understood. However, it has been proposed that it acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It has also been suggested that Tert-butyl 3-amino-3-(2-fluorophenyl)propanoate3-(2-fluorophenyl)propanoic acid may inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-3-(2-fluorophenyl)propanoate3-(2-fluorophenyl)propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic activities. It has also been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-amino-3-(2-fluorophenyl)propanoate3-(2-fluorophenyl)propanoic acid has several advantages for lab experiments. It is readily available and can be synthesized in high yields and purity. Additionally, it has been extensively studied and its biological activities are well-characterized. However, Tert-butyl 3-amino-3-(2-fluorophenyl)propanoate3-(2-fluorophenyl)propanoic acid has some limitations. It is relatively unstable and can undergo hydrolysis under certain conditions. Additionally, it has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Tert-butyl 3-amino-3-(2-fluorophenyl)propanoate3-(2-fluorophenyl)propanoic acid. One potential direction is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the study of its potential use in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl 3-amino-3-(2-fluorophenyl)propanoate3-(2-fluorophenyl)propanoic acid and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of Tert-butyl 3-amino-3-(2-fluorophenyl)propanoate3-(2-fluorophenyl)propanoic acid involves the reaction of tert-butyl 3-bromo-3-(2-fluorophenyl)propanoate with methylamine in the presence of a palladium catalyst. The resulting product is then treated with Boc anhydride to yield the final compound. This method has been optimized to provide high yields and purity of Tert-butyl 3-amino-3-(2-fluorophenyl)propanoate3-(2-fluorophenyl)propanoic acid.

properties

IUPAC Name

tert-butyl 3-amino-3-(2-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)8-11(15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCKHBIQGXTCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-3-(2-fluorophenyl)propanoate

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